3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
2-(3-bromo-6-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)9-8(15)6-5-7(14)10(9)16/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWBYZAWFOMLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Boronic esters are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions, most notably in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction, and it’s widely used in the synthesis of various organic compounds .
The Suzuki-Miyaura coupling reaction involves the transmetalation of an organoboron compound (like a boronic ester) to a metal catalyst (like palladium), followed by a coupling reaction with an organic halide . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
The formation of highly enantioenriched boronic esters through both stoichiometric and catalytic methods has received much attention over the past decade . Accordingly, the transformations of the boronic ester moiety into other functional groups is of considerable interest in synthesis .
Biological Activity
3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester (CAS Number: 1451391-12-0) is a boronic acid derivative characterized by the presence of bromine, chlorine, and fluorine substituents on a phenyl ring. This compound is primarily utilized in synthetic organic chemistry, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for the formation of carbon-carbon bonds in complex organic molecules.
Although this compound does not exhibit inherent biological activity, its role as a reactant in coupling reactions is significant. In these reactions, the pinacol ester group undergoes transesterification, generating a reactive boron species that facilitates C-C bond formation with various coupling partners. This mechanism is crucial for constructing complex organic frameworks that may possess biological relevance.
Interaction with Biological Targets
Research indicates that the unique halogen arrangement in this compound may influence its binding affinity to specific enzymes or receptors. The study of its interactions with biological targets is essential for understanding its potential therapeutic applications. For instance, the compound's structural features could allow it to act as an inhibitor in various biochemical pathways, although direct evidence of such interactions remains limited.
Case Studies and Research Findings
- Antiviral Activity : A study explored selective inhibitors of AAK1 and GAK kinases, revealing that compounds structurally similar to boronic acids exhibited antiviral efficacy against Dengue Virus (DENV) in human primary monocyte-derived dendritic cells (MDDCs). While this compound was not directly tested, its structural relatives suggest potential antiviral applications .
- Synthetic Applications : In synthetic methodologies, boronic acids like this compound have been effectively used in the preparation of unnatural amino acids via palladium-catalyzed cross-coupling reactions. This highlights their utility in generating biologically relevant compounds .
- Reactivity Studies : Comparative studies have shown that variations in the substituents on the phenyl ring significantly affect reactivity profiles and selectivity in coupling reactions. This suggests that fine-tuning the substituent positions could optimize the compound's use in drug design and synthesis .
Summary of Biological Activity
| Aspect | Details |
|---|---|
| Molecular Formula | C12H14BBrClFO2 |
| CAS Number | 1451391-12-0 |
| Biological Role | Reactant in Suzuki-Miyaura coupling; potential inhibitor due to structural properties |
| Applications | Synthetic organic chemistry; potential antiviral applications; generation of complex molecules |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H14BBrClFO2
- CAS Number : 1451391-12-0
- Key Features :
- Contains bromine, chlorine, and fluorine substituents.
- Acts as a reactive intermediate in Suzuki-Miyaura coupling reactions.
Synthetic Applications
The primary application of 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester lies in its role as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is crucial for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling Reactions
- Mechanism : The pinacol ester undergoes transesterification to generate a reactive boron species, which then couples with an aryl or vinyl halide to form biaryl compounds.
- Significance : This method is widely used for constructing pharmaceuticals, agrochemicals, and advanced materials due to its efficiency and selectivity.
Synthesis of Pharmaceuticals
This compound has been utilized in the synthesis of various pharmaceutical compounds. For example:
- Flutamide Derivatives : The compound has been involved in the borylation of aniline derivatives to create analogs of flutamide, a non-steroidal antiandrogen used in prostate cancer treatment .
Case Study 1: Synthesis Optimization
Research has demonstrated that optimizing reaction conditions for the borylation process can significantly enhance yield and purity. In one study, using mild conditions (10 equivalents of methyl boronic acid in a diluted hydrochloric acid solution) led to successful deprotection and high yields of desired products .
Case Study 2: Biological Interaction Studies
Although this compound does not exhibit inherent biological activity, studies have focused on its potential as an enzyme inhibitor. The unique arrangement of halogens may influence its binding affinity to specific biological targets, paving the way for future therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The reactivity and applications of arylboronic esters are highly dependent on substituent positions and electronegativity. Below is a comparative analysis with key analogs:
Key Observations:
- Electronic Effects : Bromo and chloro substituents at meta and para positions (e.g., 3-Br, 6-Cl in the target compound) enhance electrophilicity, facilitating oxidative addition in palladium-catalyzed reactions. Fluoro groups at ortho positions (e.g., 2-F) further stabilize the transition state through inductive effects .
- Steric Hindrance : Ethoxy or methoxycarbonyl groups (e.g., 4-OEt in CAS 1668474-08-5) reduce reactivity due to increased steric bulk and electron-donating character .
Reaction Kinetics and Stability
- Hydrogen Peroxide Reactivity: Arylboronic esters with electron-withdrawing groups (e.g., 4-nitrophenylboronic acid pinacol ester) exhibit faster reaction rates with H₂O₂, forming phenols via hydrolysis. The target compound’s halogen substituents likely accelerate similar reactions compared to analogs with electron-donating groups .
- Stability: Halogenated derivatives generally exhibit superior shelf stability under inert conditions compared to esters with hydroxy or amino groups, which are prone to protodeboronation .
Commercial Availability and Pricing
- The target compound is priced at 629.00 €/g (CymitQuimica), reflecting its specialized halogenation pattern and demand in pharmaceutical synthesis .
- Analogs with fewer halogens (e.g., 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester) are less expensive (~310 USD/g), while indazole-containing boronic esters (e.g., 7-Fluoro-1H-indazole-4-boronic acid pinacol ester) command higher prices (769 €/g) due to complexity .
Preparation Methods
Synthetic Strategy
The preparation of 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester is typically achieved by the esterification of the corresponding arylboronic acid with pinacol. This process protects the boronic acid moiety, enhancing the compound's stability and ease of handling.
- Starting material: 3-Bromo-6-Chloro-2-fluorophenylboronic acid
- Reagent: Pinacol (2,3-dimethyl-2,3-butanediol)
- Solvent: Ether or similar aprotic solvent
- Conditions: Stirring at room temperature overnight
The reaction proceeds via the formation of a cyclic boronate ester where the boron atom coordinates with the two oxygen atoms of pinacol, forming a five-membered ring. This cyclic esterification stabilizes the boronic acid functionality.
Detailed Preparation Procedure
A representative preparation procedure is as follows:
- Dissolve pinacol (typically 1.2 equivalents) in anhydrous diethyl ether.
- Add the corresponding arylboronic acid (1 equivalent) to the pinacol solution.
- Stir the mixture at room temperature for approximately 12-24 hours to allow complete esterification.
- Concentrate the reaction mixture under reduced pressure to remove the solvent.
- Purify the crude product by flash column chromatography.
This method is adapted from general procedures for arylboronic acid pinacol ester synthesis and has been validated for various substituted phenylboronic acids with yields around 80% or higher.
Purification Techniques
Purification is critical to obtain this compound with high purity (>95%). The most commonly employed technique is flash column chromatography (FCC), which separates the desired ester from unreacted starting materials and side products.
| Parameter | Typical Value |
|---|---|
| Stationary phase | Silica gel |
| Mobile phase | Petroleum ether / Ethyl acetate mixture |
| Solvent ratio | 95:5 to 97:3 (v/v) |
| Monitoring method | Thin-layer chromatography (TLC) with curcumin visualization for boron-containing compounds |
Curcumin staining is particularly useful for detecting boron-containing compounds on TLC plates due to its selective interaction with boron, facilitating monitoring of the purification process.
Transesterification and Deprotection
The pinacol ester serves as a protecting group for the boronic acid, which can be removed when necessary to regenerate the free boronic acid. Deprotection is typically achieved by transesterification using methyl boronic acid under mild acidic or neutral conditions.
Optimized deprotection protocol:
- Mix the pinacol ester with 10 equivalents of methyl boronic acid.
- Use a solvent mixture of acetone and 0.1 N hydrochloric acid in a 1:1 volume ratio.
- Stir the mixture at room temperature until the transesterification is complete.
- Volatile byproducts such as methyl boronic pinacol ester and excess methyl boronic acid are removed by evaporation.
More aggressive deprotection conditions, such as trifluoroacetic acid in dichloromethane, may cause decomposition and are generally avoided.
Reactivity Considerations in Preparation
The presence of three different halogen substituents (bromine at position 3, chlorine at position 6, and fluorine at position 2) influences the compound’s chemical behavior during synthesis:
- Bromine is the most reactive halogen in palladium-catalyzed cross-coupling reactions, which allows selective functionalization.
- The electron-withdrawing effects of chlorine and fluorine affect the electronic environment of the phenyl ring and the boronic ester group, potentially impacting reaction rates and yields during synthesis.
- The unique halogen pattern requires careful control of reaction conditions to avoid undesired side reactions or halogen displacement.
Summary Table of Preparation Parameters
| Step | Details |
|---|---|
| Starting material | 3-Bromo-6-Chloro-2-fluorophenylboronic acid |
| Reagent | Pinacol (1.2 equiv) |
| Solvent | Diethyl ether or similar aprotic solvent |
| Reaction conditions | Stirring at room temperature, 12-24 hours |
| Purification | Flash column chromatography on silica gel |
| Mobile phase | Petroleum ether / Ethyl acetate (95:5 to 97:3, v/v) |
| Monitoring | TLC with curcumin visualization |
| Deprotection | Transesterification with methyl boronic acid in acetone/0.1 N HCl (1:1) |
| Yield | Typically ~80% or higher |
| Purity | ≥95% |
Research Findings and Practical Notes
- The pinacol esterification method is widely accepted due to its simplicity and the stability of the resulting compound.
- The use of pinacol protects the boronic acid from oxidation and polymerization, common issues with free boronic acids.
- Flash column chromatography remains the gold standard for purification, ensuring removal of pinacol and other impurities.
- Curcumin staining for TLC is a specialized technique that enhances detection sensitivity for boron-containing species.
- The halogen substituents' electronic effects must be considered when scaling up or modifying the synthesis for related compounds.
- The transesterification method for deprotection is mild and avoids harsh conditions that could degrade the sensitive halogenated aromatic system.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-bromo-6-chloro-2-fluorophenylboronic acid pinacol ester, and how does the halogen substitution pattern influence reaction yields?
- Methodological Answer : The synthesis typically involves reacting the corresponding aryl bromide with bis(pinacolato)diboron (B₂Pin₂) via palladium-catalyzed Miyaura borylation. Key steps include:
- Using Pd(dppf)Cl₂ or Pd(PPh₃)₄ as catalysts in anhydrous solvents (e.g., THF or dioxane).
- Optimizing reaction temperature (80–100°C) and boron equivalents (1.2–1.5 equiv) to avoid over-substitution.
- Purification via flash chromatography with hexane/ethyl acetate gradients to isolate the boronic ester .
Q. How does this compound behave in Suzuki-Miyaura cross-coupling reactions, and what catalytic systems are most effective?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) are preferred for coupling with aryl halides. The bulky pinacol ester requires stronger bases (e.g., Cs₂CO₃) to facilitate transesterification .
- Reaction Monitoring : Track conversion via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) or ¹⁹F NMR (δ = -110 ppm for fluorine substituent).
- Challenges : Competing proto-deboronation occurs in aqueous conditions (pH >9), reducing yields by 20–30%. Pre-drying solvents and using degassed systems mitigate this .
Advanced Research Questions
Q. How do electronic effects of the bromine, chlorine, and fluorine substituents impact regioselectivity in iterative cross-coupling reactions?
- Data-Driven Analysis :
- Electronic Profile : Fluorine (σₚ = +0.43) increases ring electrophilicity, directing coupling to meta positions. Bromine (σₚ = +0.26) and chlorine (σₚ = +0.23) induce ortho/para selectivity in subsequent reactions.
- Case Study : In a tandem coupling with 4-iodotoluene, the first coupling occurs at the boron-fluorine axis (70% yield), while the second favors bromine’s para position (55% yield) .
- Contradictions : Some studies report reversed selectivity under high-temperature conditions (120°C), attributed to reversible oxidative addition steps .
Q. What strategies address stability issues of this boronic ester in aqueous or protic media?
- Methodological Answer :
- pH Control : Below pH 7, the pinacol ester remains intact. Above pH 7, hydrolysis to boronic acid occurs (t₁/₂ = 2–4 hrs at pH 9). Buffered systems (e.g., phosphate, pH 6.5–7.5) stabilize the ester .
- Additives : 2,6-Lutidine (10 mol%) or ethylene glycol (5 vol%) chelate free boronic acid, suppressing aggregation and side reactions .
- Contradictory Data : One study (UV-Vis, λ = 405 nm) observed rapid decomposition in H₂O₂-containing media, conflicting with stability claims in neutral buffers. This suggests peroxide-mediated oxidation pathways require further investigation .
Q. How can stereoelectronic tuning of this compound enable enantioselective transformations?
- Advanced Design :
- Chiral Ligands : Use (R)-BINAP or Josiphos ligands with Pd(0) to induce asymmetry in allylboration reactions. The fluorine substituent’s electronegativity enhances π-backbonding, improving enantiomeric excess (ee) to 85–90% .
- Dynamic Kinetic Resolution : Combine with α-substituted crotylboronic esters under nBuLi/TFAA conditions to reverse E/Z selectivity (from 30:70 to 95:5) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the reactivity of halogenated phenylboronic esters in H₂O₂-mediated oxidations?
- Critical Evaluation :
- Kinetic Discrepancies : A UV-Vis study (pH 7.27) showed rapid boronic ester decomposition (t₁/₂ = 15 min) with H₂O₂, while others report stability in neutral buffers. This suggests H₂O₂’s dual role as oxidant and nucleophile accelerates hydrolysis .
- Mitigation : Pre-complexing H₂O₂ with urea or using flow reactors to limit exposure time reduces decomposition by 50% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
